molecular formula C15H13ClN2O B2747155 N-(4-chlorophenyl)-N'-styrylurea CAS No. 1164507-93-0

N-(4-chlorophenyl)-N'-styrylurea

Cat. No.: B2747155
CAS No.: 1164507-93-0
M. Wt: 272.73
InChI Key: AYTTXZYKBASJOI-ZHACJKMWSA-N
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Description

N-(4-chlorophenyl)-N’-styrylurea is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a 4-chlorophenyl group and a styryl group attached to the nitrogen atoms of the urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N’-styrylurea typically involves the reaction of 4-chloroaniline with styryl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Step 1: Preparation of styryl isocyanate by reacting styrene with phosgene.

    Step 2: Reaction of 4-chloroaniline with styryl isocyanate in the presence of a suitable solvent, such as dichloromethane, under reflux conditions.

The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of N-(4-chlorophenyl)-N’-styrylurea.

Industrial Production Methods

In an industrial setting, the production of N-(4-chlorophenyl)-N’-styrylurea may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N’-styrylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with higher oxidation states, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-N’-styrylurea has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents.

    Materials Science: The compound is studied for its potential use in the synthesis of advanced materials with unique properties.

    Biological Studies: It is used in research to understand its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N’-styrylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-N’-phenylurea: Similar structure but lacks the styryl group.

    N-(4-bromophenyl)-N’-styrylurea: Similar structure with a bromine atom instead of chlorine.

    N-(4-chlorophenyl)-N’-vinylurea: Similar structure but with a vinyl group instead of styryl.

Uniqueness

N-(4-chlorophenyl)-N’-styrylurea is unique due to the presence of both the 4-chlorophenyl and styryl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-[(E)-2-phenylethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-13-6-8-14(9-7-13)18-15(19)17-11-10-12-4-2-1-3-5-12/h1-11H,(H2,17,18,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTTXZYKBASJOI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CNC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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